1-甲基-2-(甲硫基)咪唑

描述

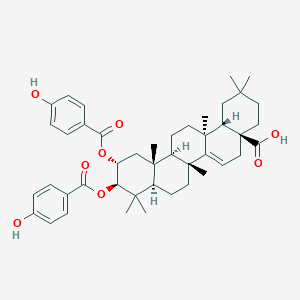

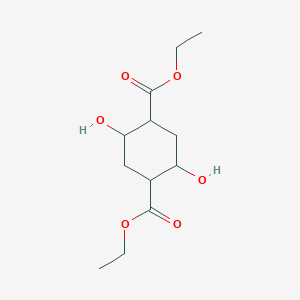

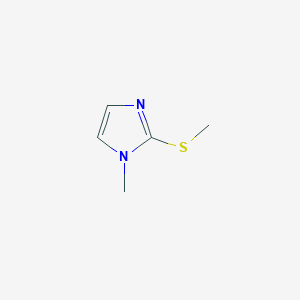

1-Methyl-2-(methylthio)imidazole is an organic compound with the molecular formula C5H8N2S and a molecular weight of 128.2 . It is an impurity of Methimazole and a thiourea antithyroid agent .

Synthesis Analysis

Imidazole synthesis involves various methods, including starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The IUPAC name of 1-Methyl-2-(methylthio)imidazole is 1-methyl-2-(methylthio)-1H-imidazole . The InChI code is 1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

1-Methyl-2-(methylthio)imidazole is a liquid at room temperature . It has a molecular weight of 128.2 .科学研究应用

Pharmaceuticals

1-Methyl-2-(methylthio)imidazole: is a versatile compound in pharmaceutical research due to its imidazole core, a crucial moiety in many biologically active compounds . It has been utilized in the synthesis of various therapeutic agents, including:

- Antibacterial and Antifungal Agents : Imidazole derivatives exhibit significant antibacterial and antifungal properties, making them valuable in developing new medications to combat resistant strains of bacteria and fungi .

- Anticancer Compounds : The structural motif of imidazole is common in molecules with anticancer activity. Research into imidazole derivatives like 1-Methyl-2-(methylthio)imidazole aims to discover novel treatments for various cancers .

- Enzyme Inhibitors : Imidazole rings are found in many enzyme inhibitors, which are essential for treating diseases by regulating biological pathways .

Agrochemicals

In agrochemical research, 1-Methyl-2-(methylthio)imidazole derivatives are explored for their potential as:

- Pesticides : The compound’s ability to interfere with the biological processes of pests makes it a candidate for developing new pesticides .

- Plant Growth Regulators : Imidazole derivatives can influence plant growth and development, offering a way to improve crop yields and health .

Solar Cells

The application of imidazole derivatives in solar cells includes:

- Dye-Sensitized Solar Cells (DSSCs) : Imidazole compounds can be used as photosensitizers in DSSCs, contributing to the conversion of solar energy into electricity .

- Perovskite Solar Cells : Research has shown that imidazole derivatives can enhance the stability and efficiency of perovskite solar cells by improving the passivation of the perovskite layer .

Functional Materials

1-Methyl-2-(methylthio)imidazole: is instrumental in developing functional materials such as:

- Ionic Liquids : Imidazole derivatives are used to create ionic liquids with various industrial applications, including electrolytes in batteries .

- Polymeric Materials : The compound can be incorporated into polymers to impart specific properties like thermal stability or electrical conductivity .

Catalysis

In catalysis, 1-Methyl-2-(methylthio)imidazole serves as:

- Catalyst Precursors : Imidazole derivatives are precursors for catalysts used in various chemical reactions, enhancing reaction rates and selectivity .

- Ligands for Metal Complexes : They can act as ligands in metal complexes, which are crucial in homogeneous catalysis .

Dyes and Pigments

The compound’s potential in dye and pigment research includes:

安全和危害

1-Methyl-2-(methylthio)imidazole is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

1-Methyl-2-(methylthio)imidazole is an impurity of Methimazole , a thiourea antithyroid agent . Methimazole is known to inhibit the enzyme thyroid peroxidase, an enzyme playing a key role in the production of thyroid hormones .

Mode of Action

Given its structural similarity to methimazole, it may also act as an inhibitor of thyroid peroxidase . This enzyme is responsible for the iodination of tyrosine residues in thyroglobulin, a critical step in the synthesis of thyroid hormones .

Biochemical Pathways

As a potential inhibitor of thyroid peroxidase, it could affect the synthesis of thyroid hormones, thereby impacting various physiological processes regulated by these hormones, including metabolism, growth, and development .

Result of Action

If it acts similarly to methimazole, it could potentially decrease the levels of thyroid hormones, leading to a reduction in the metabolic rate, decreased growth rate, and other effects associated with hypothyroidism .

属性

IUPAC Name |

1-methyl-2-methylsulfanylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIVEIAXFZBGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342443 | |

| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(methylthio)imidazole | |

CAS RN |

14486-52-3 | |

| Record name | Methimazole methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIMAZOLE METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW49QGF5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a convenient and effective method to synthesize 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazole derivatives?

A1: A regiospecific synthesis of 1H-imidazole-2-thiones was developed, leading to the formation of various 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles. [] This method provides a high yield and convenient route for obtaining these compounds. The regioisomers formed during synthesis were characterized and confirmed using nuclear Overhauser effect spectroscopy and NMR spectroscopy. [] For detailed synthetic procedures and spectral data, please refer to the published research article. []

Q2: Has 1-Methyl-2-(methylthio)-1H-imidazole demonstrated any potential in mitigating material degradation?

A2: Research indicates that a derivative, 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one, exhibits promising corrosion inhibition properties for pure aluminum in acidic environments. [] Specifically, it effectively reduces the corrosion rate of aluminum in 0.5 M hydrochloric acid (HCl) solution. [] This protective effect was confirmed using weight loss measurements, polarization resistance analysis, and by monitoring the volume of hydrogen evolution. []

Q3: What is the mechanism behind the corrosion inhibition observed with 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one on aluminum?

A3: Studies suggest that 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one forms a protective layer on the aluminum surface through chemisorption. [] This interaction is supported by the decrease in activation energy and the increase in inhibitor efficiency with rising temperature. [] Furthermore, the adsorption of the inhibitor on the aluminum surface follows the Temkin isotherm, indicating a relationship between the degree of surface coverage and inhibitor concentration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

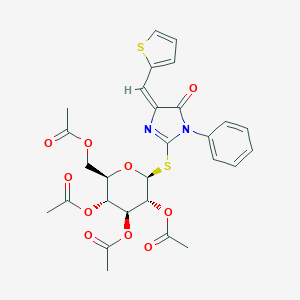

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

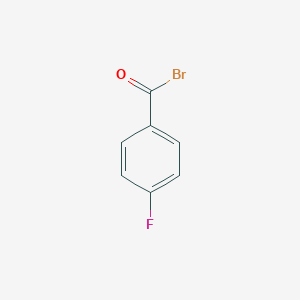

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)